

Comparative Analysis of R 1485 Dihydrochloride: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	R 1485 dihydrochloride	
Cat. No.:	B1150229	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **R 1485 dihydrochloride**, a selective and high-affinity 5-HT6 receptor antagonist, with a focus on its cross-reactivity profile against other potential biological targets. Understanding the selectivity of a compound is paramount in drug discovery and development to minimize off-target effects and ensure therapeutic efficacy. This document summarizes available data, details experimental methodologies for assessing selectivity, and provides a visual representation of the relevant biological pathways and experimental workflows.

Introduction to R 1485 Dihydrochloride

R 1485 dihydrochloride is a potent antagonist of the serotonin 6 (5-HT6) receptor, with a reported pKi of 8.9.[1] The 5-HT6 receptor, primarily expressed in the central nervous system, is a G protein-coupled receptor (GPCR) involved in various physiological processes, including cognition, memory, and mood. Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease.[2]

A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target. **R 1485 dihydrochloride** is reported to exhibit over 100-fold selectivity against a panel of 50 other targets, including other serotonin receptor subtypes.[1] This guide aims to provide a more detailed comparison with other known 5-HT6 receptor antagonists, Ro 04-6790 and SB-271046.



Comparative Cross-Reactivity Data

While specific quantitative data for a comprehensive panel of receptors for **R 1485 dihydrochloride** is not publicly available in the provided search results, the following table summarizes the reported selectivity for **R 1485 dihydrochloride** and two alternative 5-HT6 receptor antagonists, Ro 04-6790 and SB-271046. The data is presented to highlight the relative selectivity of these compounds.

Compound	Primary Target	Primary Target Affinity (pKi)	Selectivity Profile	Reference
R 1485 dihydrochloride	5-HT6 Receptor	8.9	>100-fold selectivity over a panel of 50 targets	[1]
Ro 04-6790	5-HT6 Receptor	7.35 (for rat receptor)	~100-fold selectivity over other 5-HT receptors	[3]
SB-271046	5-HT6 Receptor	Not specified	~50-fold selectivity over other 5-HT receptors	[3]

Note: The selectivity is often determined by comparing the binding affinity (Ki) of the compound for its primary target versus its affinity for other receptors, ion channels, and enzymes. A higher fold-selectivity indicates a more specific interaction with the intended target. The specific composition of the 50-target panel for **R 1485 dihydrochloride** is not detailed in the available information.

Experimental Protocols

The determination of a compound's cross-reactivity profile is typically achieved through a series of in vitro pharmacological assays. The most common method is the radioligand binding assay.



Radioligand Displacement Assay for Selectivity Profiling

This method measures the ability of a test compound (e.g., **R 1485 dihydrochloride**) to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of different receptors.

Materials:

- Test Compound: R 1485 dihydrochloride, Ro 04-6790, or SB-271046.
- Radioligand: A specific high-affinity radiolabeled ligand for each receptor being tested (e.g., [3H]-LSD for some serotonin receptors).
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptors.
 Commercial vendors like Eurofins Discovery provide panels of receptor-expressing membranes (e.g., SafetyScreen44™ Panel).[4]
- Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
- Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C filters) to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

- Preparation of Reagents:
 - Prepare a series of dilutions of the test compound.
 - Prepare a solution of the radioligand at a concentration typically at or below its dissociation constant (Kd).
 - Prepare the receptor membrane suspension in the assay buffer.



Incubation:

- In a 96-well plate, add the receptor membranes, the radioligand, and either the assay buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for nonspecific binding), or the test compound at various concentrations.
- Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

Filtration:

- Rapidly filter the contents of each well through the filter mat using the cell harvester. This
 traps the receptor-bound radioligand on the filter while the unbound radioligand passes
 through.
- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

Quantification:

- Dry the filter mats and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity in each vial using a scintillation counter.

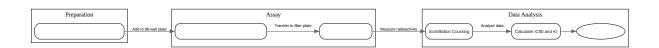
• Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Visualizing the Workflow and Biological Context

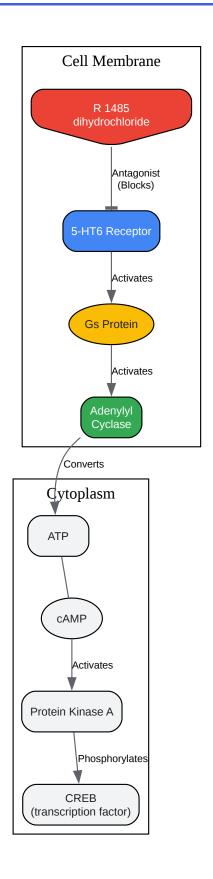
To better understand the experimental process and the biological context of **R 1485 dihydrochloride**'s action, the following diagrams are provided.



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Figure 1: Experimental workflow for a radioligand displacement assay.





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Figure 2: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of **R 1485 dihydrochloride**.

Conclusion

R 1485 dihydrochloride is a highly selective 5-HT6 receptor antagonist. While comprehensive, publicly available cross-reactivity data against a broad panel of targets is limited, the reported high selectivity suggests a favorable profile for its use as a research tool and a potential therapeutic agent. The standard method for determining such selectivity is the radioligand displacement assay, a robust and quantitative technique. For researchers considering the use of R 1485 dihydrochloride or alternative 5-HT6 antagonists, it is recommended to consult detailed product datasheets or relevant scientific literature for the most up-to-date and comprehensive selectivity data. Commercial services offering broad panel screening can also provide valuable insights into the off-target profile of a compound.

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- To cite this document: BenchChem. [Comparative Analysis of R 1485 Dihydrochloride: A Guide to Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150229#cross-reactivity-studies-for-r-1485-dihydrochloride]

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